An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)propanehydrazide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)propanehydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propanehydrazide, a heterocyclic compound featuring both an imidazole and a hydrazide moiety. While specific experimental data for this compound is limited in public literature, this document synthesizes information from closely related analogues and the broader chemical classes to which it belongs. We will delve into its chemical structure, a detailed, plausible synthesis protocol, predicted physicochemical properties, and a discussion of its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar molecules in medicinal chemistry and drug discovery.
Introduction: The Promise of Imidazole-Hydrazide Scaffolds
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation in numerous approved drugs with diverse therapeutic applications, including antifungal, antibacterial, and anticancer agents.[1][2] The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a high degree of polarity and the capacity to act as both a hydrogen bond donor and acceptor.[3][4]
Similarly, the hydrazide functional group and its derivatives, particularly hydrazones, are recognized as a "privileged" scaffold in drug development.[5] These moieties are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6] The combination of an imidazole ring and a hydrazide functional group within a single molecular entity, such as 3-(1H-imidazol-1-yl)propanehydrazide, presents an intriguing prospect for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.
This guide will provide a detailed exploration of 3-(1H-imidazol-1-yl)propanehydrazide, offering a structured understanding of its chemical nature and a scientifically grounded perspective on its potential applications.
Chemical Structure and Nomenclature
The chemical structure of 3-(1H-imidazol-1-yl)propanehydrazide comprises a propane chain linking an imidazole ring at the 1-position to a hydrazide functional group.
Systematic (IUPAC) Name: 3-(1H-imidazol-1-yl)propanehydrazide
Molecular Formula: C₆H₁₀N₄O
Molecular Weight: 154.17 g/mol
Canonical SMILES: C1=CN(C=N1)CCC(=O)NN
InChI Key: QNLSZBNWUHUATF-UHFFFAOYSA-N
Caption: Chemical structure of 3-(1H-imidazol-1-yl)propanehydrazide.
Synthesis of 3-(1H-imidazol-1-yl)propanehydrazide
The synthesis of 3-(1H-imidazol-1-yl)propanehydrazide can be logically approached through a two-step process, starting from the commercially available ethyl 3-(1H-imidazol-1-yl)propanoate. This method is analogous to the synthesis of similar hydrazide compounds.
Synthesis Workflow
Caption: Proposed synthesis workflow for 3-(1H-imidazol-1-yl)propanehydrazide.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide.[7]
Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanehydrazide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(1H-imidazol-1-yl)propanoate (1.0 eq) in absolute ethanol.
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Reagent Addition: To this solution, add an excess of hydrazine hydrate (e.g., 5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(1H-imidazol-1-yl)propanehydrazide.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the imidazole and propanehydrazide moieties.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the hydrazide and the C-N and C=C vibrations of the imidazole ring.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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Melting Point Analysis: To assess the purity of the synthesized compound.
Physicochemical Properties
| Property | Predicted/Estimated Value | Source/Basis for Estimation |
| Molecular Weight | 154.17 g/mol | Calculated |
| XlogP | -1.6 | PubChem (Predicted)[8] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 67.7 Ų | Calculated |
| Melting Point (°C) | Likely a solid at room temperature | Based on the melting point of the analogous 3-(1H-imidazol-1-yl)propanenitrile (37 °C)[9] and the generally higher melting points of hydrazides. |
| Solubility | Likely soluble in polar solvents like water and alcohols | The presence of the polar imidazole and hydrazide groups suggests good solubility in polar media.[10] |
| pKa | The imidazole ring will have a pKa around 7, and the hydrazide moiety will be weakly basic. | The pKa of imidazole is approximately 7.[3] |
Potential Biological Activities and Applications
The combination of the imidazole and hydrazide scaffolds suggests that 3-(1H-imidazol-1-yl)propanehydrazide could exhibit a range of biological activities.
Antimicrobial Potential
Imidazole derivatives are a well-established class of antifungal agents.[11] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.[11] Hydrazide-hydrazone derivatives have also demonstrated significant antibacterial and antifungal properties.[12] Therefore, it is plausible that 3-(1H-imidazol-1-yl)propanehydrazide could possess broad-spectrum antimicrobial activity. Further derivatization to form hydrazones by reacting the terminal -NH₂ group with various aldehydes or ketones could lead to a library of compounds with potentially enhanced and diverse antimicrobial profiles.[12]
Anticancer Potential
Numerous imidazole-containing compounds have been investigated and developed as anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[2] Similarly, hydrazone derivatives have been extensively studied for their cytotoxic effects against a variety of cancer cell lines.[5][6][13] The presence of both moieties in 3-(1H-imidazol-1-yl)propanehydrazide makes it a promising candidate for further investigation as a potential anticancer agent. The hydrazide group provides a convenient handle for the synthesis of a diverse library of hydrazone derivatives, which could be screened for their antiproliferative activities.
Other Potential Applications
The structural features of 3-(1H-imidazol-1-yl)propanehydrazide also suggest potential applications in other areas of medicinal chemistry. For instance, imidazole derivatives have been explored for their anti-inflammatory and antiviral activities. The hydrazide moiety can also serve as a versatile synthon for the preparation of various heterocyclic compounds with diverse pharmacological properties.
Future Directions and Conclusion
3-(1H-imidazol-1-yl)propanehydrazide represents a simple yet promising molecular scaffold that combines the well-documented pharmacological potential of both imidazole and hydrazide functionalities. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities.
The primary limitation in the current understanding of this compound is the lack of specific experimental data. Therefore, future research should focus on:
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Synthesis and Characterization: The synthesis of 3-(1H-imidazol-1-yl)propanehydrazide and its thorough characterization using modern analytical techniques are paramount.
-
Physicochemical Profiling: Experimental determination of its solubility, melting point, pKa, and stability is crucial for its potential development.
-
Biological Evaluation: In-depth screening for its antimicrobial and anticancer activities against a broad panel of pathogens and cancer cell lines is warranted.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of hydrazone derivatives and subsequent SAR studies will be instrumental in identifying compounds with optimized potency and selectivity.
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